molecular formula C7H11N5O3 B13127711 N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)oxy)acetimidamide

N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)oxy)acetimidamide

Cat. No.: B13127711
M. Wt: 213.19 g/mol
InChI Key: LSVLHGJAPWWBMN-UHFFFAOYSA-N
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Description

N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)oxy)acetimidamide is an organic compound that belongs to the triazine family. It is known for its role in activating carboxylic acids, particularly in the synthesis of amides. This compound is widely used in organic chemistry due to its efficiency and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)oxy)acetimidamide is synthesized through the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction typically occurs in tetrahydrofuran (THF) as the solvent. The process involves the formation of a quaternary ammonium chloride salt, which is then converted into the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)oxy)acetimidamide primarily undergoes substitution reactions. It is commonly used as a condensing agent for the formation of amides, esters, and anhydrides from carboxylic acids .

Common Reagents and Conditions

    Amide Formation: The compound reacts with carboxylic acids and amines in the presence of THF to form amides.

    Esterification: It reacts with carboxylic acids and alcohols in methanol, ethanol, isopropyl alcohol, or t-butyl alcohol to form esters.

    Anhydride Formation: It can also be used to synthesize anhydrides from carboxylic acids.

Major Products Formed

The major products formed from these reactions include amides, esters, and anhydrides, depending on the reactants used.

Scientific Research Applications

N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)oxy)acetimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)oxy)acetimidamide involves the activation of carboxylic acids. The compound reacts with carboxylic acids to form an active ester, which is highly reactive and can undergo nucleophilic attack by amines, alcohols, or other nucleophiles. This results in the formation of amides, esters, or other carboxylic derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high efficiency in activating carboxylic acids and its versatility in forming various carboxylic derivatives. Its ability to perform under mild reaction conditions and its compatibility with a wide range of reactants make it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C7H11N5O3

Molecular Weight

213.19 g/mol

IUPAC Name

N'-[(4,6-dimethoxy-1,3,5-triazin-2-yl)oxy]ethanimidamide

InChI

InChI=1S/C7H11N5O3/c1-4(8)12-15-7-10-5(13-2)9-6(11-7)14-3/h1-3H3,(H2,8,12)

InChI Key

LSVLHGJAPWWBMN-UHFFFAOYSA-N

Isomeric SMILES

C/C(=N\OC1=NC(=NC(=N1)OC)OC)/N

Canonical SMILES

CC(=NOC1=NC(=NC(=N1)OC)OC)N

Origin of Product

United States

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